Suxibuzone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

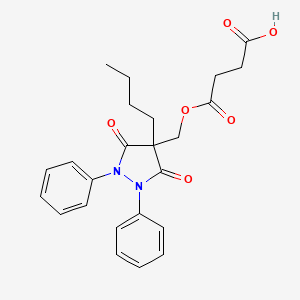

IUPAC Name |

4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWXNHPOAGOMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021296 | |

| Record name | Suxibuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27470-51-5 | |

| Record name | Suxibuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27470-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suxibuzone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027470515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suxibuzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | suxibuzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suxibuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxibuzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUXIBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TDZ5WP2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Suxibuzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Suxibuzone in Equines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, serves as a cornerstone for managing musculoskeletal inflammation and pain in equines. This technical guide delineates the fundamental mechanism of action of this compound, focusing on its metabolic activation, pharmacokinetics, and pharmacodynamic effects at the molecular level. Through a comprehensive review of existing literature, this document presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the critical pathways and processes involved. This compound's therapeutic efficacy is entirely attributable to its active metabolites, primarily phenylbutazone and oxyphenbutazone, which act as potent inhibitors of cyclooxygenase enzymes. This guide offers a detailed exploration of these processes to inform further research and drug development in equine medicine.

Introduction

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its pharmacological effects[1]. This design is intended to reduce local gastrointestinal irritation compared to its active metabolite, phenylbutazone[2]. In veterinary medicine, particularly in equine practice, this compound is widely utilized for its anti-inflammatory, analgesic, and antipyretic properties[3][4]. Understanding its mechanism of action is critical for optimizing therapeutic regimens and minimizing adverse effects.

Metabolic Activation and Pharmacokinetics

Following oral or intravenous administration, this compound is rapidly and extensively metabolized, primarily in the liver, to its active metabolites: phenylbutazone (PBZ) and oxyphenbutazone (OPBZ)[5]. The parent compound, this compound, is not detectable in plasma, indicating a profound first-pass effect. The therapeutic actions of this compound are solely dependent on these metabolites. A third metabolite, gamma-hydroxyphenbutazone, is considered pharmacologically inactive.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of phenylbutazone and oxyphenbutazone following the administration of this compound to horses.

Table 1: Pharmacokinetic Parameters of Phenylbutazone (PBZ) after this compound Administration in Horses

| Administration Route | This compound Dose | PBZ Cmax (µg/mL) | PBZ Tmax (h) | PBZ AUC (µg·h/mL) | PBZ Half-life (h) | Reference |

| Oral (Granules) | 19 mg/kg | 34.5 ± 6.7 | 5 | 608.0 ± 162.2 | - | |

| Oral (Paste) | 19 mg/kg | 38.8 ± 8.4 | 7 | 656.6 ± 149.7 | - | |

| Oral | 6 mg/kg | 8.8 ± 3.0 | 6 | - | 7.40 - 8.35 | |

| Intravenous | 7.5 mg/kg | 16.43 | 0.76 | - | 6.96 (MRT) |

Table 2: Pharmacokinetic Parameters of Oxyphenbutazone (OPBZ) after this compound Administration in Horses

| Administration Route | This compound Dose | OPBZ Cmax (µg/mL) | OPBZ Tmax (h) | OPBZ AUC (µg·h/mL) | OPBZ Half-life (h) | Reference |

| Oral (Granules) | 19 mg/kg | 5.0 - 6.7 | 9 - 12 | 141.8 ± 48.3 | - | |

| Oral (Paste) | 19 mg/kg | 5.0 - 6.7 | 9 - 12 | 171.4 ± 45.0 | - | |

| Intravenous | 7.5 mg/kg | 2.37 | 7.17 | - | 10.65 (MRT) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; MRT: Mean Residence Time.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a critical step in its mechanism of action. The following diagram illustrates this pathway.

Pharmacodynamics: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound's active metabolites, PBZ and OPBZ, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes, which are key mediators of inflammation, pain, and fever.

The Arachidonic Acid Cascade and COX Inhibition

By inhibiting COX, PBZ and OPBZ effectively reduce the production of these pro-inflammatory mediators, leading to the observed therapeutic effects. The following diagram illustrates the signaling pathway.

Phenylbutazone is considered a non-selective COX inhibitor, meaning it inhibits both COX-1, the constitutive isoform involved in homeostatic functions, and COX-2, the inducible isoform upregulated during inflammation. The inhibition of COX-1 is associated with some of the adverse effects of NSAIDs, such as gastric ulceration.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key cited experiments.

Pharmacokinetic Study of Oral this compound Formulations

-

Objective: To determine the pharmacokinetics and bioequivalence of two oral this compound formulations (granules and paste) in horses.

-

Animals: Six healthy horses.

-

Experimental Design: A two-period crossover design.

-

Dosage: 19 mg/kg body weight of this compound administered orally.

-

Sample Collection: Blood and synovial fluid samples were collected at various time points.

-

Analytical Method: Plasma and synovial fluid concentrations of this compound, PBZ, and OPBZ were measured using a sensitive and specific high-performance liquid chromatographic (HPLC) method.

-

Data Analysis: Pharmacokinetic parameters were determined by non-compartmental analysis.

Disposition and Tolerance Study of Intravenous this compound

-

Objective: To investigate the disposition and tolerance of intravenously administered this compound in horses.

-

Animals: Six horses.

-

Dosage: 7.5 mg/kg body weight of this compound administered intravenously.

-

Sample Collection: Plasma and synovial fluid samples were collected over time.

-

Analytical Method: Concentrations of this compound, PBZ, and OPBZ were determined by HPLC.

-

Data Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters. The study also monitored for any adverse effects.

Workflow for a Typical Equine Pharmacokinetic Study

The following diagram outlines a generalized workflow for conducting a pharmacokinetic study of this compound in horses.

Clinical Efficacy and Comparative Studies

Clinical trials have demonstrated that this compound is a good therapeutic alternative to phenylbutazone for alleviating lameness in horses, with no significant difference in efficacy between the two drugs. Some studies suggest that this compound may have a lower potential for causing gastric ulcers compared to phenylbutazone, particularly at higher doses, which is attributed to its prodrug nature bypassing local irritation in the stomach. However, other studies have not found a significant difference in the incidence of gastric ulcers at recommended therapeutic doses.

Conclusion

The mechanism of action of this compound in equines is a well-defined process involving rapid and complete metabolic conversion to its active metabolites, phenylbutazone and oxyphenbutazone. These metabolites exert their anti-inflammatory, analgesic, and antipyretic effects through the potent inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. The pharmacokinetic profile of these metabolites is characterized by rapid absorption and systemic distribution. While clinically as effective as phenylbutazone, this compound's prodrug formulation may offer a safety advantage regarding gastric ulceration, although this remains a subject of further investigation. This in-depth guide provides a foundational understanding for researchers and professionals in the field of equine pharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ivis.org [ivis.org]

- 3. Pharmacological particulars - Danilon Equidos Gold 1.5 g Granules for horses and ponies [noahcompendium.co.uk]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Pharmacokinetics and bioequivalence of two this compound oral dosage forms in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Suxibuzone: A Technical Guide for Researchers

An in-depth examination of the absorption, distribution, metabolism, and excretion of the non-steroidal anti-inflammatory drug suxibuzone and its principal active metabolites, prepared for researchers, scientists, and drug development professionals.

This compound, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for the well-established anti-inflammatory agent phenylbutazone.[1][2] Its clinical efficacy is attributed to its rapid and extensive conversion into its active metabolites, primarily phenylbutazone (PBZ) and oxyphenbutazone (OPBZ).[3][4] This guide provides a comprehensive overview of the pharmacokinetic profile of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption and Metabolism

Following oral administration, this compound is readily absorbed and undergoes extensive first-pass metabolism, primarily in the liver.[5] The parent compound, this compound, is typically undetectable in plasma, highlighting its rapid conversion to its active forms. The primary metabolic pathway involves the hydrolysis of this compound to phenylbutazone. Phenylbutazone is then further metabolized to oxyphenbutazone and other hydroxylated metabolites. In humans, in addition to phenylbutazone and oxyphenbutazone, gamma-hydroxyphenylbutazone has also been identified in plasma.

The metabolic conversion of this compound is a critical step in its pharmacological activity, as the therapeutic effects are entirely dependent on its active metabolites.

Pharmacokinetic Parameters of Metabolites

The pharmacokinetic profiles of phenylbutazone and oxyphenbutazone have been extensively studied, particularly in equine models, following the administration of this compound. Non-compartmental analysis is the standard method for determining the key pharmacokinetic parameters.

Phenylbutazone (PBZ)

The following table summarizes the key pharmacokinetic parameters for phenylbutazone after oral and intravenous administration of this compound in horses.

| Administration Route | Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Oral | 19 | Granules | 34.5 ± 6.7 | 5 | 608.0 ± 162.2 | - | |

| Oral | 19 | Paste | 38.8 ± 8.4 | 7 | 656.6 ± 149.7 | - | |

| Oral | 6 | - | 8.8 ± 3.0 | 6 | - | 7.40 - 8.35 | |

| Intravenous | 6 | - | - | - | - | 7.40 - 8.35 |

Oxyphenbutazone (OPBZ)

The following table summarizes the key pharmacokinetic parameters for oxyphenbutazone after oral administration of this compound in horses.

| Dose (mg/kg) | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| 19 | Granules | 5.0 - 6.7 | 9 - 12 | 141.8 ± 48.3 | |

| 19 | Paste | 5.0 - 6.7 | 9 - 12 | 171.4 ± 45.0 |

Distribution

Phenylbutazone, the primary active metabolite of this compound, is highly bound to plasma proteins. Despite this high protein binding, both phenylbutazone and oxyphenbutazone distribute into synovial fluid, which is crucial for their therapeutic effect in joint-related inflammatory conditions.

Excretion

The metabolites of this compound, including phenylbutazone, oxyphenbutazone, and their hydroxylated derivatives, are primarily eliminated through the urine as glucuronide conjugates. In humans, specific conjugates to this compound administration, such as this compound glucuronide, 4-hydroxymethylphenylbutazone glucuronide, and 4-hydroxymethyloxyphenbutazone glucuronide, have been identified in urine.

Mechanism of Action: Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of this compound's active metabolites are attributed to their inhibition of cyclooxygenase (COX) enzymes. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, phenylbutazone and oxyphenbutazone reduce the production of these pro-inflammatory prostaglandins.

Experimental Protocols

The pharmacokinetic studies of this compound and its metabolites predominantly employ a combination of in vivo animal models and analytical chemistry techniques.

In Vivo Studies

-

Animal Models: Horses are the most common animal model for this compound pharmacokinetic studies.

-

Drug Administration: this compound is administered orally, typically as granules or a paste, or intravenously.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation for subsequent analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound's metabolites in plasma is primarily achieved through High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation step, often with acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Lichrospher 60 RP select B, is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.01 M acetic acid, pH 3) and an organic solvent like methanol, run in a gradient or isocratic mode.

-

Flow Rate: A flow rate of around 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for the quantification of phenylbutazone and its metabolites.

-

Pharmacokinetic Analysis

-

Non-Compartmental Analysis (NCA): The plasma concentration-time data for the metabolites are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The linear trapezoidal rule is commonly used to calculate the Area Under the Curve (AUC).

Conclusion

This compound effectively serves as a prodrug, delivering its active metabolites, phenylbutazone and oxyphenbutazone, to the systemic circulation. Its pharmacokinetic profile is characterized by rapid and extensive metabolism, with the parent drug being largely undetectable in plasma. The therapeutic efficacy of this compound is a direct result of the anti-inflammatory actions of its metabolites, which function through the inhibition of the cyclooxygenase pathway. The well-established pharmacokinetic profile of its metabolites in equine models provides a solid foundation for its clinical use in veterinary medicine. Further research in other species will continue to enhance our understanding of the comparative pharmacokinetics of this important anti-inflammatory agent.

References

- 1. Determination by high-performance liquid chromatography of phenylbutazone in samples of plasma from fighting bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OXYPHENYL BUTAZONE | 129-20-4 [chemicalbook.com]

- 5. Quantification of phenylbutazone in equine sera by use of high-performance liquid chromatography with a nonevaporative extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway and Chemical Derivatives of Suxibuzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for the potent analgesic and anti-inflammatory agent, phenylbutazone. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction pathway, and delves into its chemical derivatives. The mechanism of action is elucidated through its interaction with the cyclooxygenase (COX) signaling pathway. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed experimental insights and a foundation for further investigation into this class of compounds.

Introduction

This compound is a pyrazolidine derivative used primarily in veterinary medicine for the management of pain and inflammation associated with musculoskeletal disorders.[1] As a prodrug, it is readily metabolized in the body to its active form, phenylbutazone, which exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes.[1] The synthesis of this compound is a two-step process commencing with the hydroxymethylation of phenylbutazone, followed by an esterification reaction. This guide will provide a detailed exposition of this synthetic route and explore known chemical derivatives.

Synthesis Pathway of this compound

The synthesis of this compound from phenylbutazone is a sequential two-step process. The overall reaction scheme is presented below.

Overall Synthesis Scheme:

Caption: Overall synthesis pathway of this compound.

Step 1: Hydroxymethylation of Phenylbutazone

The initial step involves the hydroxymethylation of phenylbutazone at the C4 position of the pyrazolidine-3,5-dione ring. This reaction introduces a hydroxymethyl group, which is essential for the subsequent esterification.

Reaction:

Phenylbutazone reacts with formaldehyde to yield 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione.[1]

Caption: Hydroxymethylation of Phenylbutazone.

Experimental Protocol:

Quantitative Data:

| Reactant | Product | Yield | Reference |

| Phenylbutazone | 4-Butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione | ~86% | [1] |

Step 2: Esterification with Succinic Anhydride

The second and final step is the esterification of the hydroxymethyl intermediate with succinic anhydride. This reaction forms the succinate ester, resulting in the final product, this compound.

Reaction:

4-Butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione is esterified with succinic anhydride to produce this compound.[1]

Caption: Esterification to form this compound.

Experimental Protocol:

Specific, validated experimental protocols for the synthesis of this compound are proprietary and not publicly available. A general procedure for such an esterification would likely involve dissolving the hydroxymethyl intermediate in an appropriate aprotic solvent, followed by the addition of succinic anhydride. The reaction might be facilitated by a catalyst, such as a tertiary amine (e.g., triethylamine or pyridine), and may require heating to proceed at a reasonable rate. Upon completion, the this compound product would be isolated by precipitation or extraction and purified by recrystallization.

Quantitative Data:

Quantitative data for the yield of the esterification step is not specified in the readily available literature.

Chemical Derivatives of this compound

The primary chemical derivatives of this compound are its metabolites, which are formed in vivo. The prodrug this compound is designed to be rapidly hydrolyzed to phenylbutazone, the main active metabolite. Further metabolism of phenylbutazone leads to other derivatives.

Metabolic Pathway:

Caption: In vivo metabolic pathway of this compound.

Beyond its metabolites, the pyrazolidine-3,5-dione scaffold present in this compound has been a template for the synthesis of various other derivatives with potential anti-inflammatory activity. Research in this area has focused on modifications at the C4 position and on the phenyl rings to explore structure-activity relationships. For instance, the condensation of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione with Schiff bases has been used to create novel derivatives.

Signaling Pathway: Mechanism of Action

This compound, through its active metabolite phenylbutazone, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Pathway and NSAID Inhibition:

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

By inhibiting both COX-1 and COX-2, phenylbutazone reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also associated with some of the adverse effects of NSAIDs, such as gastrointestinal irritation, due to the reduction of prostaglandins that protect the stomach lining.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a clinically important NSAID. The two-step synthesis, involving hydroxymethylation and subsequent esterification, has been outlined. While specific experimental protocols are proprietary, the general chemical transformations are well-understood. The primary derivatives of this compound are its in vivo metabolites, with phenylbutazone being the key active compound. The mechanism of action, centered on the inhibition of the cyclooxygenase pathway, provides a clear rationale for its therapeutic effects. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of this compound and providing a basis for future research into novel pyrazolidinedione derivatives with improved therapeutic profiles.

References

The Metabolic Journey of Suxibuzone in Equines: A Technical Guide

An in-depth examination of the absorption, distribution, metabolism, and excretion of suxibuzone in horses, focusing on its transformation in plasma and subsequent urinary elimination.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized in equine medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is recognized as a prodrug, meaning its therapeutic effects are primarily attributable to its active metabolites rather than the parent compound itself.[2][3] This technical guide provides a comprehensive overview of the metabolic fate of this compound in horses, with a specific focus on its disposition in plasma and excretion in urine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and equine pharmacology.

Metabolic Transformation

Upon oral administration, this compound is readily absorbed and undergoes extensive metabolism, primarily within the hepatic microsomal system.[1] In fact, the parent this compound molecule is typically undetectable in plasma following oral administration, underscoring the rapid and efficient nature of its conversion.[4] The metabolic process is characterized by a significant first-pass effect, where a substantial portion of the drug is metabolized in the liver before it reaches systemic circulation.

The primary active metabolites of this compound are phenylbutazone (PBZ) and oxyphenbutazone (OPBZ). A third metabolite, gamma-hydroxyphenylbutazone, has been identified but is considered to be pharmacologically inactive. The therapeutic efficacy of this compound is entirely dependent on the activity of PBZ and OPBZ.

Plasma Pharmacokinetics

The pharmacokinetic profile of this compound's metabolites in equine plasma has been the subject of several studies. Following administration, this compound itself is rapidly cleared from the plasma. In one study involving intravenous administration, this compound was not detectable beyond 20 minutes post-treatment.

The appearance and concentration of the active metabolites, PBZ and OPBZ, in the plasma vary depending on the route of administration.

Intravenous Administration

Following intravenous administration of this compound, PBZ is rapidly formed. One study reported average maximum plasma concentrations (Cmax) of PBZ at 16.43 µg/mL, reached at a Tmax of 0.76 hours. The mean residence time (MRT) for PBZ in plasma was found to be 6.96 hours. OPBZ appeared later and at lower concentrations, with a Cmax of 2.37 µg/mL at 7.17 hours and a longer MRT of 10.65 hours.

Oral Administration

After oral administration, the absorption and subsequent appearance of metabolites in the plasma are more gradual. Studies have shown that with oral dosing, peak plasma concentrations of PBZ are reached at later time points compared to intravenous administration. For instance, one study reported a peak plasma PBZ concentration of 8.8 ± 3.0 µg/mL occurring 6 hours after oral dosing. Another study observed a Cmax for PBZ of 9.9 ± 2.3 µg/ml at 11 ± 3 hours after a single oral dose. For OPBZ, the Cmax was 1.5 ± 0.4 µg/ml at 15 ± 5 hours.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound's active metabolites in horse plasma from various studies.

Table 1: Pharmacokinetic Parameters of Phenylbutazone (PBZ) in Horse Plasma Following this compound Administration

| Administration Route | Dose | Cmax (µg/mL) | Tmax (hours) | Elimination Half-Life (hours) |

| Intravenous | 7.5 mg/kg | 16.43 | 0.76 | 7.40 - 8.35 |

| Oral | 6 mg/kg | 8.8 ± 3.0 | 6 | - |

| Oral | 6.25 mg/kg | 9.9 ± 2.3 | 11 ± 3 | 7.1 ± 0.5 |

| Oral (Granulate) | 19 mg/kg | 34.5 ± 6.7 | 5 | - |

| Oral (Paste) | 19 mg/kg | 38.8 ± 8.4 | 7 | - |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of Oxyphenbutazone (OPBZ) in Horse Plasma Following this compound Administration

| Administration Route | Dose | Cmax (µg/mL) | Tmax (hours) | Mean Residence Time (hours) |

| Intravenous | 7.5 mg/kg | 2.37 | 7.17 | 10.65 |

| Oral | 6.25 mg/kg | 1.5 ± 0.4 | 15 ± 5 | - |

| Oral (Granulate) | 19 mg/kg | 5 - 6.7 | 9 - 12 | - |

| Oral (Paste) | 19 mg/kg | 5 - 6.7 | 9 - 12 | - |

Data compiled from multiple sources.

Urinary Excretion

The elimination of this compound metabolites occurs primarily through the urine. The active metabolites, PBZ and OPBZ, are excreted as glucuronide conjugates. Following oral administration, both phenylbutazone and oxyphenbutazone are detectable in urine at concentrations greater than 1 µg/mL for at least 36 hours. This prolonged detection window in urine is a key consideration for doping control in performance horses.

Experimental Protocols

The quantification of this compound and its metabolites in equine biological fluids necessitates sensitive and specific analytical methodologies. The most commonly cited methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for HPLC and LC-MS/MS Analysis

A general workflow for the preparation of plasma and urine samples for analysis is as follows:

-

Sample Collection: Whole blood is collected into heparinized tubes and centrifuged to separate the plasma. Urine is collected via standard methods.

-

Internal Standard Addition: A known concentration of an internal standard (e.g., deuterated phenylbutazone) is added to the plasma or urine sample to account for variations in extraction efficiency and instrument response.

-

Protein Precipitation/Extraction: For plasma samples, proteins are typically precipitated using an organic solvent like acetonitrile. This is followed by centrifugation to pellet the precipitated proteins. For both plasma and urine, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analytes of interest from the biological matrix.

-

Evaporation and Reconstitution: The organic solvent containing the extracted analytes is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent for injection into the HPLC or LC-MS/MS system.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the simultaneous determination of this compound and its metabolites. A typical HPLC system would consist of a reversed-phase C18 column, a mobile phase gradient of acetonitrile and a buffer (e.g., phosphate buffer), and a UV detector. The retention times of the analytes are compared to those of certified reference standards for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV. This technique is particularly useful for detecting low concentrations of drugs and their metabolites. The method involves separating the compounds using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte, providing a high degree of confidence in identification and quantification.

Visualizations

Metabolic Pathway of this compound

References

Suxibuzone as a Prodrug of Phenylbutazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for the well-established therapeutic agent, phenylbutazone.[1][2] This technical guide provides an in-depth analysis of this compound, focusing on its conversion to phenylbutazone, comparative pharmacokinetics, mechanism of action, and safety profile. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development. The primary advantage of this compound lies in its potential for reduced gastrointestinal toxicity compared to its active metabolite, phenylbutazone, while maintaining comparable therapeutic efficacy.[3][4]

Introduction

Phenylbutazone has long been a cornerstone in the management of pain and inflammation, particularly in equine medicine and historically in human rheumatic conditions.[5] However, its use is associated with a significant risk of adverse effects, most notably gastrointestinal ulceration. This compound was developed as a prodrug of phenylbutazone to mitigate these local adverse effects. The underlying principle is that by administering an inactive precursor, the direct contact of the active, irritating compound with the gastric mucosa is minimized. Following oral administration, this compound is absorbed and subsequently metabolized to phenylbutazone, the active therapeutic agent.

Metabolism and Bioactivation

This compound is rapidly and extensively metabolized to its active form, phenylbutazone, after oral administration. Upon absorption, this compound undergoes hydrolysis, primarily in the liver, to yield phenylbutazone and succinic acid. Phenylbutazone is then further metabolized to other compounds, including oxyphenbutazone, which also possesses anti-inflammatory properties.

The metabolic conversion is a critical aspect of this compound's function as a prodrug. The parent compound, this compound, is typically undetectable in plasma shortly after administration, indicating a rapid and efficient conversion process.

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to phenylbutazone.

Quantitative Data

Comparative Pharmacokinetics in Horses

The following table summarizes the key pharmacokinetic parameters of phenylbutazone following oral administration of this compound and phenylbutazone in horses.

| Parameter | This compound Administration | Phenylbutazone Administration | Reference |

| Dose | 19 mg/kg (granulate) | - | |

| Cmax (Phenylbutazone) | 34.5 ± 6.7 µg/mL | - | |

| Tmax (Phenylbutazone) | 5 h | - | |

| AUC₀→₇₂ (Phenylbutazone) | 608.0 ± 162.2 µg·h/mL | - | |

| Cmax (Oxyphenbutazone) | 5-6.7 µg/mL | - | |

| Tmax (Oxyphenbutazone) | 9-12 h | - | |

| AUC₀→₇₂ (Oxyphenbutazone) | 141.8 ± 48.3 µg·h/mL | - | |

| Dose | 6 mg/kg (oral) | - | |

| Cmax (Phenylbutazone) | 8.8 ± 3.0 µg/mL | - | |

| Tmax (Phenylbutazone) | 6 h | - | |

| t½β (Phenylbutazone) | - | 7.40 to 8.35 h (IV admin) | |

| Dose | - | 2.2 mg/kg (IV) | |

| Cmax (Oxyphenbutazone) | - | 0.89 ± 0.24 µg/mL (young) | |

| 1.05 ± 0.25 µg/mL (geriatric) | |||

| Tmax (Oxyphenbutazone) | - | 5.0 h (both groups) |

Comparative Gastric Ulceration in Horses

A study comparing the gastric ulcerogenic effects of this compound and phenylbutazone in horses yielded the following results after 14 days of administration at equimolecular doses.

| Parameter | This compound Group | Phenylbutazone Group | Placebo Group | Reference |

| Number of Horses with Ulcers | 2 out of 5 | 5 out of 5 | 0 out of 5 | |

| Ulcerated Area | Significantly lower than PBZ group | Significantly higher than SBZ and Placebo | No ulcers | |

| Ulcer Depth | Significantly shallower than PBZ group | Significantly deeper than SBZ and Placebo | No ulcers |

Mechanism of Action

The therapeutic effects of this compound are attributable to its active metabolite, phenylbutazone. Phenylbutazone is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with the common adverse effects of NSAIDs, such as gastric irritation and renal toxicity, as COX-1 is involved in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa.

Cyclooxygenase Inhibition Signaling Pathway

Caption: Inhibition of prostaglandin synthesis by phenylbutazone.

Experimental Protocols

Pharmacokinetic Analysis in Horses

Objective: To determine and compare the pharmacokinetic profiles of phenylbutazone and its metabolites after oral administration of this compound.

Experimental Design:

-

Subjects: A cohort of healthy horses.

-

Treatment: Oral administration of a single dose of this compound (e.g., 19 mg/kg).

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-administration.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Methodology (HPLC):

-

Extraction: Acidified plasma is extracted with an organic solvent mixture (e.g., benzene-cyclohexane 1:1). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in methanol.

-

Chromatography:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 0.5 M KH₂PO₄).

-

Flow Rate: Typically 1-2 mL/min.

-

Detection: UV absorbance at a specific wavelength (e.g., 254 nm).

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic studies of this compound.

Gastric Ulceration Study in Horses

Objective: To compare the gastrointestinal toxicity of this compound and phenylbutazone following repeated oral administration.

Experimental Design:

-

Subjects: Healthy horses randomly allocated to treatment groups.

-

Treatment Groups:

-

This compound (at a specified dose)

-

Phenylbutazone (at an equimolecular dose to the this compound group)

-

Placebo (control)

-

-

Administration: Daily oral administration for a set period (e.g., 14 days).

-

Monitoring: Daily clinical observation for signs of toxicity. Blood samples may be collected for hematological and biochemical analysis.

-

Endpoint: At the end of the treatment period, a complete post-mortem examination is performed, with a focus on the gastrointestinal tract. The number, size, and depth of any gastric ulcers are recorded and scored.

Data Analysis: Statistical comparison of ulcer scores and other parameters between the treatment groups.

Safety and Tolerability

The primary rationale for the development of this compound is its improved gastrointestinal safety profile compared to phenylbutazone. Studies in horses have demonstrated that this compound causes significantly fewer and less severe gastric ulcers than an equimolecular dose of phenylbutazone. This is attributed to the prodrug nature of this compound, which avoids the direct irritant effect of phenylbutazone on the gastric mucosa.

However, it is important to note that once this compound is converted to phenylbutazone, the systemic adverse effects associated with phenylbutazone, such as potential renal toxicity, can still occur. Therefore, while this compound offers a gastro-protective advantage, it does not eliminate all potential risks associated with phenylbutazone therapy.

Conclusion

This compound serves as an effective prodrug for phenylbutazone, delivering the active drug systemically after oral administration. Its rapid and efficient conversion to phenylbutazone ensures comparable therapeutic efficacy for the management of pain and inflammation. The key advantage of this compound is its reduced potential for causing gastric ulceration, a significant adverse effect of phenylbutazone. This makes this compound a valuable therapeutic alternative, particularly for patients with a predisposition to gastrointestinal complications. Further research should continue to explore the long-term safety and comparative efficacy of this compound in various clinical settings.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. madbarn.com [madbarn.com]

- 4. Lower gastric ulcerogenic effect of this compound compared to phenylbutazone when administered orally to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylbutazone: a clinico-pharmacological study in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth literature review on Suxibuzone research

An In-depth Literature Review on Suxibuzone Research

Abstract

This compound is a non-steroidal anti-inflammatory drug (NSAID) utilized primarily in veterinary medicine, particularly for equine patients.[1] It functions as a prodrug, being rapidly metabolized into the active compounds phenylbutazone and oxyphenbutazone.[2][3][4] This review provides a comprehensive technical overview of the current research on this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. Quantitative data from key studies are summarized, detailed experimental protocols are described, and its metabolic and signaling pathways are visually represented. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacological properties.

Mechanism of Action

This compound is a pyrazolone-derived NSAID with anti-inflammatory, analgesic, and antipyretic properties.[2] Its therapeutic activity is not derived from the parent compound itself, but from its active metabolites, principally phenylbutazone (PBZ) and oxyphenbutazone (OPBZ). After administration, this compound undergoes rapid and extensive first-pass metabolism in the liver, where it is hydrolyzed to release its active moieties.

The primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, prostacyclins, and thromboxanes. Prostaglandins are key mediators in the inflammatory cascade, acting as peripheral mediators of pain and inducing the synthesis of endogenous pyrogens. By inhibiting COX enzymes, the active metabolites of this compound effectively block the synthesis of these pro-inflammatory prostanoids, leading to the alleviation of pain and inflammation. Phenylbutazone has been shown to be a more potent inhibitor of COX-1 than COX-2 in some in vitro models. The inhibition of platelet aggregation is another pharmacological effect noted.

Pharmacokinetics

Following oral administration, this compound is readily absorbed and extensively metabolized, to the extent that the parent compound is typically undetectable in plasma. The therapeutic effects are entirely dependent on the systemic exposure to its active metabolites.

Absorption and Metabolism

This compound is converted in the liver to PBZ, OPBZ, and the pharmacologically inactive γ-hydroxyphenbutazone. This rapid biotransformation is attributed to a significant first-pass effect. The metabolites have a high affinity for plasma proteins and are primarily eliminated as glucuronide conjugates in the urine, with a small fraction excreted in the feces.

Quantitative Pharmacokinetic Parameters

Several studies have quantified the pharmacokinetic profiles of this compound's metabolites in horses. The data highlight the rapid appearance of PBZ and the slightly delayed, but more sustained, presence of OPBZ.

| Administration Route | Dose | Metabolite | Cmax (µg/mL) | Tmax (hours) | MRT (hours) | Reference |

| Intravenous (IV) | 7.5 mg/kg | PBZ | 16.43 | 0.76 | 6.96 | |

| Intravenous (IV) | 7.5 mg/kg | OPBZ | 2.37 | 7.17 | 10.65 | |

| Oral (Granules) | 19 mg/kg | PBZ | 34.5 ± 6.7 | 5 | - | |

| Oral (Paste) | 19 mg/kg | PBZ | 38.8 ± 8.4 | 7 | - | |

| Oral (Granules) | 19 mg/kg | OPBZ | 5-6.7 | 9-12 | - | |

| Oral (Paste) | 19 mg/kg | OPBZ | 5-6.7 | 9-12 | - | |

| Oral | 6.25 mg/kg | PBZ | 9.9 ± 2.3 | 11 ± 3 | 7.1 ± 0.5 (t½) | |

| Oral | 6.25 mg/kg | OPBZ | 1.5 ± 0.4 | 15 ± 5 | - | |

| Oral | 6 mg/kg | PBZ | 8.8 ± 3.0 | 6 | - |

Table 1: Summary of Pharmacokinetic Parameters of this compound's Active Metabolites in Horses. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; MRT: Mean Residence Time; t½: Elimination half-life.

Pharmacodynamics and Clinical Efficacy

This compound is primarily indicated for the treatment of musculoskeletal inflammatory disorders in horses, such as those associated with lameness. Clinical trials have focused on comparing its efficacy to that of its principal active metabolite, phenylbutazone.

A multicentre, controlled, randomized, and double-blinded field study involving 155 lame horses found no significant difference between this compound and Phenylbutazone in their ability to alleviate lameness. However, the study did note significantly higher product acceptability (palatability) for the this compound formulation when mixed with feed (96.1% vs. 77.2% for PBZ). This suggests this compound may be a valuable therapeutic alternative to PBZ, offering comparable efficacy with improved ease of administration.

| Study | Drug(s) Compared | N | Indication | Key Efficacy Finding | Reference |

| Sabate et al. (2009) | This compound vs. Phenylbutazone | 155 | Lameness | No significant difference in alleviating lameness. | |

| Sabate et al. (2009) | This compound vs. Phenylbutazone | 155 | Lameness | This compound had significantly better product acceptability (96.1% vs 77.2%). |

Table 2: Summary of Clinical Efficacy Studies.

Safety and Toxicology

The primary safety concern with NSAIDs is the potential for gastrointestinal ulceration. This compound was developed with the hypothesis that as a prodrug, it would bypass the local irritant effect on the gastric mucosa that can be caused by direct contact with acidic NSAIDs like phenylbutazone.

Gastrointestinal Safety

Studies have shown that this compound has a lower gastric ulcerogenic potential compared to phenylbutazone, particularly at high doses. In one study, all horses administered high doses of PBZ developed gastric ulcers, compared to only two of five horses treated with an equimolecular dose of this compound. The ulcers in the PBZ group were also significantly larger and deeper.

However, a study using recommended therapeutic doses for 15 days found that neither this compound nor Phenylbutazone caused a significant increase in the number or severity of gastric ulcers compared to controls. This suggests that at standard clinical doses in healthy horses, the advantage of this compound may be less pronounced, though it may still offer a greater safety margin in sensitive animals or at higher doses.

Other Safety Considerations

-

As with other NSAIDs, the potential for nephrotoxicity exists, and co-administration with other potentially nephrotoxic drugs should be avoided.

-

This compound and its metabolites are highly bound to plasma proteins, creating a potential for drug interactions with other highly bound drugs like sulfonamides or warfarin.

-

Intravenous administration of this compound has been associated with severe side effects in horses and is not recommended.

Key Experimental Protocols

Pharmacokinetic Analysis via HPLC

A common methodology for quantifying this compound metabolites involves High-Performance Liquid Chromatography (HPLC).

-

Objective: To determine the plasma and synovial fluid concentrations of this compound and its metabolites (PBZ, OPBZ).

-

Sample Collection: Blood samples are collected at predetermined intervals into heparinized tubes following drug administration. Plasma is separated by centrifugation. Synovial fluid is collected from joints.

-

Sample Preparation: An extraction procedure is performed. Typically, this involves protein precipitation with an acid (e.g., perchloric acid) followed by liquid-liquid extraction using an organic solvent (e.g., a hexane-isoamyl alcohol mixture). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

-

Chromatography:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

-

Analysis: Concentrations are determined by comparing the peak areas of the analytes to those of known standards. Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated using noncompartmental analysis.

Clinical Efficacy Trial for Equine Lameness

The protocol for comparing the efficacy of this compound and Phenylbutazone in lame horses is typically structured as a multicentre, controlled, randomized, and blinded field study.

-

Animal Selection: A large cohort of horses (e.g., n=155) with acute or chronic lameness are recruited from multiple veterinary practices.

-

Randomization and Blinding: Horses are randomly allocated to receive either this compound or Phenylbutazone. The study is double-blinded, meaning neither the clinicians nor the horse owners know which treatment is being administered.

-

Treatment Protocol: Drugs are administered orally at equimolecular therapeutic dosages. For example:

-

This compound Group: 6.6 mg/kg every 12 hours for 2 days, followed by 3.3 mg/kg every 12 hours for 6 days.

-

Phenylbutazone Group: 4.4 mg/kg every 12 hours for 2 days, followed by 2.2 mg/kg every 12 hours for 6 days.

-

-

Efficacy Assessment: Lameness is evaluated by clinicians at baseline and several follow-up points throughout the 8-day study period. A standardized scoring system is used to assess the progression of lameness.

-

Acceptability Assessment: Product ingestion is checked daily to evaluate how well the horses consumed the medication mixed with their feed.

-

Statistical Analysis: The data on lameness progression and product acceptability are statistically analyzed to compare the two treatment groups.

Conclusion

This compound is an effective NSAID that serves as a well-tolerated prodrug for phenylbutazone. Its mechanism of action is rooted in the inhibition of COX enzymes by its active metabolites, leading to reduced prostaglandin synthesis and a subsequent anti-inflammatory effect. Pharmacokinetic studies confirm its rapid and complete conversion, with the parent drug being virtually absent from circulation post-administration. Clinically, this compound has demonstrated efficacy comparable to phenylbutazone in treating equine lameness, with the added advantage of superior palatability. While it may offer a better gastrointestinal safety profile, particularly at higher doses, this benefit may be less distinct at standard therapeutic dosages. The available body of research supports this compound as a valuable and practical therapeutic alternative to phenylbutazone in equine medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological particulars - Danilon Equidos Gold 1.5 g Granules for horses and ponies [noahcompendium.co.uk]

- 3. Comparison of the absorption, excretion, and metabolism of this compound and phenylbutazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the absorption, excretion, and metabolism of this compound and phenylbutazone in humans. | Semantic Scholar [semanticscholar.org]

The Prodrug Suxibuzone: A Technical Guide to its Cyclooxygenase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects not directly, but through its rapid in vivo conversion to the active metabolites phenylbutazone and oxyphenbutazone. This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibitory mechanisms of these metabolites, which form the basis of this compound's anti-inflammatory, analgesic, and antipyretic properties. The document details the metabolic pathway, presents quantitative data on COX-1 and COX-2 inhibition, and outlines the experimental protocols used to determine these activities, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a prodrug designed to improve the gastrointestinal safety profile of its active moiety, phenylbutazone.[1] Upon oral or intravenous administration, this compound is rapidly and extensively metabolized, primarily by the hepatic microsomal system, to yield its pharmacologically active metabolites: phenylbutazone (PBZ) and oxyphenbutazone (OPBZ).[2][3][4] In fact, this compound itself is often undetectable in plasma following administration.[2] Therefore, a thorough understanding of this compound's mechanism of action necessitates a detailed examination of the cyclooxygenase (COX) inhibitory properties of PBZ and OPBZ.

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal disturbances, are primarily linked to the inhibition of COX-1.

Metabolic Activation of this compound

The biotransformation of this compound to its active metabolites is a critical first step in its pharmacological activity. The metabolic pathway is a key area of study for understanding its pharmacokinetic and pharmacodynamic profile.

Cyclooxygenase Inhibition by Active Metabolites

The anti-inflammatory effects of this compound are a direct consequence of the inhibition of COX-1 and COX-2 by its metabolites, phenylbutazone and oxyphenbutazone. Both metabolites are known to be non-selective inhibitors of the COX enzymes.

Quantitative Analysis of COX Inhibition

The potency of a compound's inhibitory effect on COX enzymes is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 versus COX-2 provides a measure of the drug's selectivity.

Table 1: In Vitro IC50 Values for Phenylbutazone against Equine Cyclooxygenase Enzymes

| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Horse | Whole Blood | 0.48 | 0.21 | 2.29 |

Table 2: In Vitro IC80 Values for Phenylbutazone against Equine Cyclooxygenase Enzymes

| Species | Assay Type | COX-1 IC80 (µM) | COX-2 IC80 (µM) | COX-1/COX-2 Ratio | Reference |

| Horse | Whole Blood | 1.34 | 0.45 | 2.98 |

Note: Specific IC50 values for phenylbutazone and oxyphenbutazone against human COX enzymes are not consistently reported in publicly available literature, though both are generally classified as non-selective inhibitors.

Experimental Protocols for Determining COX Inhibition

The determination of a compound's COX inhibitory activity and selectivity is crucial in drug development. Several in vitro assays are commonly employed for this purpose.

Human Whole Blood Assay

The human whole blood assay is a physiologically relevant method for assessing COX inhibition as it accounts for plasma protein binding and cell-cell interactions.

Protocol Outline:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers. For COX-1 assessment, no anticoagulant is used to allow for clotting. For COX-2, heparin is used as the anticoagulant.

-

COX-1 Inhibition Assay:

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., phenylbutazone) or vehicle control.

-

The blood is allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2) via COX-1.

-

The reaction is stopped, and the serum is collected.

-

The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is measured, typically by enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Inhibition Assay:

-

Aliquots of heparinized whole blood are incubated with the test compound and a COX-2 inducing agent, such as lipopolysaccharide (LPS).

-

The samples are incubated to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

-

The plasma is separated, and PGE2 levels are quantified, usually by ELISA.

-

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the control. IC50 values are then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Recombinant Enzyme Inhibition Assay

This assay utilizes purified recombinant human or other species' COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound on enzyme activity.

Protocol Outline:

-

Reagents:

-

Purified recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Cofactors (e.g., hematin, L-epinephrine).

-

Assay buffer (e.g., Tris-HCl).

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The COX enzyme is pre-incubated with various concentrations of the test inhibitor or vehicle control in the assay buffer containing cofactors.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is then terminated.

-

-

Detection: The amount of prostaglandin produced (commonly PGE2) is quantified. Various detection methods can be employed, including:

-

ELISA: A highly specific and sensitive immunoassay.

-

Fluorometric assays: These detect the peroxidase activity of COX, which generates a fluorescent product.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly accurate and sensitive method for quantifying specific prostaglandins.

-

-

Data Analysis: Similar to the whole blood assay, IC50 values are calculated from the dose-response curves.

Signaling Pathways

The inhibition of COX enzymes by the active metabolites of this compound interrupts the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory pathway.

Conclusion

This compound serves as an effective prodrug, delivering the active anti-inflammatory agents phenylbutazone and oxyphenbutazone. The therapeutic efficacy of this compound is entirely dependent on the non-selective inhibition of both COX-1 and COX-2 enzymes by these metabolites. While this non-selectivity provides broad anti-inflammatory and analgesic effects, it is also associated with a higher risk of gastrointestinal side effects compared to COX-2 selective inhibitors. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals involved in the study and development of anti-inflammatory therapeutics. Further research to precisely quantify the IC50 values of phenylbutazone and oxyphenbutazone in humans using standardized assays would be beneficial for a more complete comparative analysis with other NSAIDs.

References

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The disposition of this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioequivalence of two this compound oral dosage forms in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition and tolerance of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Safer Anti-Inflammatory: A Technical Guide to the Discovery and Development of Suxibuzone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suxibuzone stands as a notable advancement in non-steroidal anti-inflammatory drug (NSAID) therapy, particularly in veterinary medicine. Developed as a prodrug of the potent but gastro-toxic NSAID phenylbutazone, this compound was engineered to mitigate the significant risk of gastric ulceration associated with its parent compound. This technical guide provides an in-depth exploration of the discovery, developmental history, and key experimental data that underpin the therapeutic use of this compound.

Discovery and Synthesis

The discovery of this compound was driven by the need for an NSAID with the potent anti-inflammatory and analgesic properties of phenylbutazone but with an improved safety profile. The core concept was to create a transiently modified form of phenylbutazone that would bypass direct contact with the gastric mucosa, be absorbed, and then be metabolized into its active form.

The synthesis of this compound is a two-step process starting from phenylbutazone[1]:

-

Hydroxymethylation of Phenylbutazone: Phenylbutazone is first reacted with formaldehyde. This reaction introduces a hydroxymethyl group at the 4-position of the pyrazolidine-3,5-dione ring, yielding 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione.[1]

-

Esterification: The intermediate is then esterified with succinic anhydride to produce this compound.[1]

References

Physicochemical properties of Suxibuzone for research applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID) utilized in research and veterinary medicine. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and related research fields.

This compound, a prodrug of the well-known NSAID phenylbutazone, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] A thorough understanding of its physicochemical characteristics is paramount for formulation development, pharmacokinetic studies, and the rational design of new chemical entities.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.

| Property | Value | Source |

| IUPAC Name | 4-[[4-butyl-3,5-dioxo-1,2-di(phenyl)pyrazolidin-4-yl]methoxy]-4-oxobutanoic acid | [2] |

| Synonyms | AE-17, 4-Butyl-4-(hydroxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione hydrogen succinate (ester) | |

| CAS Number | 27470-51-5 | [2] |

| Chemical Formula | C₂₄H₂₆N₂O₆ | [2] |

| Molecular Weight | 438.48 g/mol | [2] |

| Appearance | White to off-white solid | |

| LogP (Computed) | 3.6 | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Experimental Protocols

The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: The this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Heating: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, when approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

Equilibrium solubility is a key parameter influencing a drug's absorption and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer solutions of different pH, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of this curve.

Mechanism of Action and Metabolic Pathway

This compound itself is a prodrug and does not exhibit significant pharmacological activity until it is metabolized in the body. Following administration, it undergoes rapid conversion to its active metabolites, primarily phenylbutazone and oxyphenbutazone. These metabolites are potent non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key signaling molecules in the inflammatory pathway. This reduction in prostaglandin synthesis is responsible for the anti-inflammatory, analgesic, and antipyretic effects of the drug.

Below are diagrams illustrating the metabolic conversion of this compound and its subsequent mechanism of action on the cyclooxygenase signaling pathway.

Caption: Metabolic activation of this compound.

Caption: Inhibition of the Cyclooxygenase Pathway.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a new drug candidate like this compound. This process typically starts with fundamental identity and purity checks, followed by the determination of key physical and chemical properties that influence its formulation and in vivo performance.

Caption: Experimental workflow for characterization.

References

Methodological & Application

Experimental Protocol for Suxibuzone Administration in Horses: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxibuzone, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug to the well-established equine therapeutic agent, phenylbutazone.[1] This document provides a detailed overview of the experimental administration of this compound in horses, intended for research and drug development purposes. It encompasses established administration protocols, pharmacokinetic data, and the underlying mechanism of action. The information is compiled from peer-reviewed veterinary pharmacological studies to ensure accuracy and relevance for scientific application.

Introduction

This compound is a pyrazolone-derived NSAID with anti-inflammatory, analgesic, and antipyretic properties.[2][3] Its therapeutic efficacy is attributed to its active metabolites, primarily phenylbutazone (PBZ) and oxyphenbutazone (OPBZ).[2][4] this compound itself is rapidly metabolized and typically undetectable in plasma shortly after administration. The primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins, key mediators in the inflammatory process. This document outlines protocols for both oral and intravenous administration of this compound in equine subjects and details the subsequent pharmacokinetic and pharmacodynamic evaluations.

Data Presentation

Table 1: Oral Administration Protocols for this compound in Horses

| Dosage Regimen | Duration | Target Application | Reference |

| Loading Dose: 12.5 mg/kg, twice daily | 2 days | Treatment of musculoskeletal inflammatory disorders | |

| Maintenance Dose: 6.25 mg/kg, twice daily | 3 days | Continued treatment of musculoskeletal inflammation | |

| Chronic/Low-Dose: 3.1 mg/kg, once daily or on alternate days | As needed | Minimum effective dose for satisfactory clinical response | |

| Comparative Efficacy Study: 6.6 mg/kg, twice daily | 2 days | Comparison with Phenylbutazone | |

| Followed by: 3.3 mg/kg, twice daily | 6 days | Comparison with Phenylbutazone |

Table 2: Intravenous Administration Protocol for this compound in Horses

| Dosage | Number of Animals | Key Findings | Reference |

| 7.5 mg/kg | 6 | Rapid decrease in plasma this compound (undetectable after 20 mins). Well tolerated. |

Table 3: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration in Horses

| Metabolite | Dosage (this compound) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-Life (hours) | Reference |

| Phenylbutazone | 6.25 mg/kg | 9.9 ± 2.3 | 11 ± 3 | 7.1 ± 0.5 | |

| Oxyphenbutazone | 6.25 mg/kg | 1.5 ± 0.4 | 15 ± 5 | - | |

| Phenylbutazone | 6 mg/kg | 8.8 ± 3.0 | 6 | - | |

| Phenylbutazone | 19 mg/kg (granulate) | 34.5 ± 6.7 | 5 | - | |

| Phenylbutazone | 19 mg/kg (paste) | 38.8 ± 8.4 | 7 | - | |

| Oxyphenbutazone | 19 mg/kg (granulate/paste) | 5 - 6.7 | 9 - 12 | - |

Table 4: Pharmacokinetic Parameters of this compound Metabolites After Intravenous Administration in Horses

| Metabolite | Dosage (this compound) | Cmax (µg/mL) | Tmax (hours) | Mean Residence Time (hours) | Reference |

| Phenylbutazone | 7.5 mg/kg | 16.43 | 0.76 | 6.96 | |

| Oxyphenbutazone | 7.5 mg/kg | 2.37 | 7.17 | 10.65 |

Experimental Protocols

Oral Administration of this compound for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound's active metabolites (Phenylbutazone and Oxyphenbutazone) in equine plasma and synovial fluid following oral administration.

Methodology:

-

Animal Selection: Utilize a cohort of healthy, adult horses (n=6), ensuring they are free from any concurrent medications, particularly other NSAIDs, for a washout period of at least two weeks.

-

Housing and Diet: House the horses in individual stalls to allow for accurate monitoring of feed and water intake. A standardized diet should be provided. Note that hay may delay the absorption of this compound.

-

Drug Administration: Administer a single oral dose of this compound at 19 mg/kg body weight. The formulation (e.g., granules or paste) should be recorded. This compound is typically mixed with a small amount of concentrate feed to ensure complete ingestion.

-